Olmutinib, also known as HM61713 or BI1482694, is a third-generation epidermal growth factor receptor inhibitor specifically designed to target mutations in the epidermal growth factor receptor, particularly the T790M mutation. This mutation is commonly associated with resistance to first- and second-generation epidermal growth factor receptor tyrosine kinase inhibitors. Olmutinib was approved for clinical use in South Korea on May 13, 2016, for treating patients with locally advanced or metastatic non-small cell lung cancer harboring the T790M mutation after prior treatment with an epidermal growth factor receptor tyrosine kinase inhibitor .
Olmutinib is classified as a small molecule drug and falls under the category of targeted cancer therapies. It is an orally active compound that selectively inhibits both activating mutations of the epidermal growth factor receptor and the T790M resistance mutation while sparing wild-type epidermal growth factor receptor . The compound's development was driven by the need for effective treatments against resistant forms of lung cancer.
The synthesis of olmutinib involves several key steps, utilizing various chemical reactions. One established route includes:
A detailed synthesis route includes cyclization, chlorination, and nucleophilic substitution reactions to derive various derivatives of olmutinib, allowing for structural modifications that enhance its pharmacological properties .
Olmutinib's molecular formula is C₁₄H₁₃ClN₄O₂S, with a molecular weight of approximately 336.85 g/mol. The compound features a pyrimidine core structure substituted with various functional groups that contribute to its inhibitory activity against the epidermal growth factor receptor.
The structural arrangement allows for effective binding to the target receptor, facilitating its mechanism of action as an inhibitor. The three-dimensional conformation plays a crucial role in its selectivity for mutant forms of the epidermal growth factor receptor over the wild type .
Olmutinib undergoes various chemical transformations during its synthesis:
The synthesis typically involves purification steps such as column chromatography to isolate olmutinib from reaction mixtures, ensuring high purity for subsequent biological evaluations .
Olmutinib exerts its therapeutic effects primarily through selective inhibition of mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate-binding site within the receptor's kinase domain, preventing downstream signaling pathways that promote tumor growth and survival.
In vitro studies have demonstrated that olmutinib effectively reverses multidrug resistance mediated by ATP-binding cassette transporters, particularly ABCG2. This action enhances intracellular accumulation of co-administered chemotherapeutics by inhibiting drug efflux mechanisms . The compound's ability to stimulate ATPase activity in ABCG2 further supports its role in overcoming drug resistance in cancer cells .
These properties are crucial for formulating olmutinib into effective dosage forms for clinical applications .
Olmutinib serves primarily as an anticancer agent targeting non-small cell lung cancer with specific mutations in the epidermal growth factor receptor. Its development highlights significant advancements in personalized medicine, offering targeted therapy options for patients who have developed resistance to conventional treatments.
Additionally, ongoing research explores olmutinib's potential applications in combination therapies aimed at enhancing efficacy against resistant cancer phenotypes . The compound's role in reversing multidrug resistance positions it as a valuable candidate in future oncology drug regimens.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3